Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside
Description
IUPAC Nomenclature and Molecular Formula
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically defined as (2R,3R,4S,5R,6S)-6-ethylsulfanyl-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol. This comprehensive designation precisely describes the stereochemical configuration at each carbon center and the nature of the substituents. The compound is also recognized by alternative nomenclature systems, including the condensed IUPAC format Bn(-2)[Bn(-3)][Bn(-6)]Glc(b)-SEt, which provides a shorthand representation emphasizing the benzyl protecting groups and the β-ethylthio anomeric configuration.
The molecular formula of ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside is established as C29H34O5S, with a molecular weight of 494.6 grams per mole. The Chemical Abstracts Service registry number for this compound is 141263-02-7, providing a unique identifier for database searches and chemical procurement. The exact mass has been calculated as 494.21300 atomic mass units, while the polar surface area measures 82.45000 square angstroms, indicating moderate polarity characteristics.
Structural identification data include the InChI notation: InChI=1S/C29H34O5S/c1-2-35-29-28(33-20-24-16-10-5-11-17-24)27(32-19-23-14-8-4-9-15-23)26(30)25(34-29)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27+,28-,29+/m1/s1. The corresponding SMILES representation is CCS[C@H]1C@@HOCC4=CC=CC=C4. These standardized chemical identifiers facilitate computational modeling and database integration for research applications.
Stereochemical Configuration and Anomeric Thioether Characterization
The stereochemical configuration of ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside is characterized by the β-anomeric configuration at the C1 position, where the ethylthio group occupies the equatorial position relative to the glucopyranose ring. This configuration is significant because it affects the compound's reactivity patterns and its behavior in glycosylation reactions. Research has demonstrated that β-configured thioglycoside donors generally provide more β-selective reaction outcomes compared to their α-configured counterparts. The anomeric effect, which typically favors axial substituents at the anomeric position, is modified in thioglycosides due to the different electronic properties of sulfur compared to oxygen.
The thioether linkage at the anomeric position introduces unique electronic characteristics that distinguish this compound from conventional O-glycosides. The sulfur atom in the ethylthio group possesses different orbital characteristics compared to oxygen, resulting in altered anomeric effects and modified reaction pathways. Studies have shown that the anomeric effect in thioglycosides can range from 4-8 kilojoules per mole, but the magnitude varies significantly depending on the specific molecular environment and substituent patterns. The presence of the ethyl group attached to the sulfur atom provides steric bulk that can influence the conformational preferences of the molecule and affect its interaction with glycosyl acceptors during chemical reactions.
The stereochemical arrangement is further defined by the specific configuration at each carbon center: C2(R), C3(R), C4(S), C5(R), and C6(S). This configuration places the compound within the D-glucose family while maintaining the characteristic β-linkage. The free hydroxyl group at the C4 position represents the only unprotected hydroxyl in the molecule, creating a reactive site that can participate in further chemical transformations. This selective protection pattern is strategically important for synthetic applications where controlled reactivity is required.
Computational analysis of the molecular conformation reveals that the glucopyranose ring adopts the favorable chair conformation, minimizing steric interactions between substituents. The equatorial positioning of the ethylthio group in the β-anomer reduces 1,3-diaxial interactions that would be present in the corresponding α-anomer. This conformational preference contributes to the stability of the β-anomeric form and influences the compound's reactivity profile in glycosylation reactions.
Benzyl Protecting Group Spatial Arrangement and Electronic Effects
The benzyl protecting groups in ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside are strategically positioned at the O2, O3, and O6 positions, creating a specific pattern of protection that influences both the steric environment and electronic properties of the molecule. These benzyl groups serve multiple functions beyond simple hydroxyl protection, including modulation of the compound's reactivity and stereoselectivity in glycosylation reactions. Research has established that para-substituted benzyl ether protecting groups can significantly affect the reactivity of thioglycoside donors, with electron-donating groups increasing reactivity and electron-withdrawing groups decreasing reactivity relative to unsubstituted benzyl ethers.
The spatial arrangement of the benzyl groups creates a protective environment around specific regions of the glucopyranose ring while leaving the C4 hydroxyl accessible for chemical modification. The O2 and O3 benzyl groups are positioned on the same face of the ring, creating potential π-π stacking interactions between aromatic rings that can stabilize certain conformations. These interactions contribute to the overall conformational rigidity of the molecule and can influence the approach trajectory of incoming nucleophiles during glycosylation reactions.
Electronic effects of the benzyl protecting groups extend beyond simple steric considerations. The phenyl rings possess electron-withdrawing characteristics that can influence the electron density distribution within the glucopyranose ring system. This electronic modulation affects the stability of intermediate species formed during glycosylation reactions and can influence the stereoselectivity of the process. Studies have demonstrated that the presence of benzyl groups at the O2 and O3 positions is critical for achieving high β-selectivity in certain glycosylation protocols, particularly those involving benzylidene-protected donors.
The arrangement of benzyl groups also affects the compound's solubility properties and its behavior in different solvent systems. The presence of three aromatic rings increases the compound's lipophilicity while the remaining hydroxyl group and thioether linkage provide sites for hydrogen bonding interactions. This balanced hydrophilic-lipophilic character makes the compound suitable for use in various organic solvents commonly employed in carbohydrate synthesis.
| Position | Protecting Group | Steric Effect | Electronic Effect |
|---|---|---|---|
| O2 | Benzyl | Moderate steric bulk | Electron-withdrawing |
| O3 | Benzyl | Moderate steric bulk | Electron-withdrawing |
| C4 | Free hydroxyl | Minimal steric hindrance | Electron-donating |
| O6 | Benzyl | Moderate steric bulk | Electron-withdrawing |
The protecting group arrangement has been shown to influence the compound's behavior in cross-coupling reactions and other synthetic transformations. Research has demonstrated that thioglycosides with different protecting group patterns exhibit varying reactivity profiles when subjected to palladium-catalyzed cross-coupling conditions. The benzyl groups provide stability under these reaction conditions while allowing for selective manipulation of the unprotected hydroxyl group.
Furthermore, the benzyl protecting groups can be selectively removed under specific conditions, allowing for the sequential revelation of hydroxyl groups in controlled synthetic sequences. This orthogonal protection strategy enables complex oligosaccharide synthesis where precise control over functional group manipulation is essential. The stability of benzyl ethers under various reaction conditions makes them particularly valuable for multi-step synthetic processes.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-6-ethylsulfanyl-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-20-24-16-10-5-11-17-24)27(32-19-23-14-8-4-9-15-23)26(30)25(34-29)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASWQXQKSOBXQO-RQKPWJHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186204 | |
| Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141263-02-7 | |
| Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141263-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Benzylation Protocol
In a validated protocol, ethyl 1-thio-β-D-glucopyranoside is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0°C under argon. Sodium hydride (NaH, 60% dispersion in mineral oil) is added portionwise, followed by dropwise addition of benzyl bromide. The mixture is stirred for 5 hours, gradually warming to room temperature. After quenching with ice water, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane gradient) to yield the tri-O-benzylated derivative.
Key Data:
| Reagent | Quantity (mmol) | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzyl bromide | 26.37 | DMF | 0°C → rt | 96% |
| Sodium hydride | 17.60 |
This method achieves near-quantitative yields by ensuring rigorous anhydrous conditions and stoichiometric excess of benzyl bromide.
Catalytic Glycosylation with Triflic Acid
Triflic acid (TfOH)-catalyzed glycosylation offers a robust pathway for thioglycoside activation. In this approach, ethyl 1-thio-β-D-glucopyranoside is treated with benzyl trichloroacetimidate in toluene, with TfOH (4 mol%) as the catalyst.
Mechanism and Optimization
The reaction proceeds via formation of a glycosyl sulfonium ion intermediate, which undergoes nucleophilic attack by the benzyloxy group. Molecular sieves (3 Å) are critical for scavenging water, preventing hydrolysis. A typical protocol involves stirring the donor, acceptor, and catalyst at 70°C for 15 hours, followed by purification via flash chromatography.
Reaction Conditions:
-
Donor: 0.20 mmol
-
Acceptor: 0.10 mmol
-
Solvent: Toluene
-
Catalyst: TfOH (4 μL, 0.04 mmol)
Oxidation and Reduction Reactions
Post-synthetic modifications of the thioglycoside moiety are occasionally required. Oxidation with hydrogen peroxide (H₂O₂) converts the thio group to sulfoxides, while reduction with lithium aluminum hydride (LiAlH₄) removes it entirely. These steps are typically avoided in the final preparation but are critical for intermediate functionalization.
Example Oxidation Protocol:
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for purification, with ethyl acetate/hexane gradients (1:3 to 1:1) effectively resolving intermediates. Analytical TLC (Rf = 0.30–0.65) is used to monitor reaction progress.
Spectroscopic Validation
-
¹H NMR : Characteristic signals include δ 4.56 (d, J = 9.8 Hz, H-1), 3.81 (s, OCH₃), and aromatic resonances at δ 7.47–7.18.
-
IR : Peaks at 3060 cm⁻¹ (C-H aromatic) and 1092 cm⁻¹ (C-O-C glycosidic).
Industrial-Scale Production
Scaled-up synthesis employs continuous flow reactors to enhance reproducibility. Automated systems control reagent addition and temperature, achieving batch sizes >1 kg with >90% purity. Solvent recovery systems minimize waste, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Benzyl bromide/NaH | High yield, simple reagents | Requires anhydrous conditions | 85–96% |
| Triflic acid catalysis | Mild conditions, scalable | Sensitive to moisture | 78–95% |
| Flow reactor systems | Industrial scalability | High initial investment | 90–95% |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used under basic conditions to substitute the benzyl groups.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected glucopyranoside.
Substitution: Glucopyranoside derivatives with different functional groups.
Scientific Research Applications
Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The benzyl groups provide stability and protect the hydroxyl groups from unwanted reactions. The compound can also participate in glycosylation reactions, transferring the glucopyranoside moiety to acceptor molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thioglycosides and protected glucose derivatives, focusing on protecting group patterns , reactivity , and applications .
Structural Variations and Reactivity
Spectral and Analytical Data
- ¹H NMR : Benzyl protons (aromatic: δ 7.2–7.4 ppm; CH₂: δ 4.5–4.8 ppm) and thioethyl signals (CH₃: δ 1.3 ppm; SCH₂: δ 2.5–3.0 ppm) are characteristic .
- Comparison to Benzoyl Derivatives : Benzoyl-protected analogs (e.g., compound 19 in ) show downfield shifts for carbonyl protons (δ 8.0–8.2 ppm), absent in benzyl-protected compounds .
Biological Activity
Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside is a thioether derivative of β-D-glucopyranoside characterized by its complex structure, which includes three benzyl groups and a thioether linkage at the anomeric carbon. This unique configuration enhances its reactivity in glycosylation processes, making it a significant compound in carbohydrate chemistry and biological studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Weight : 366.44 g/mol
- Functional Groups : Thioether, benzyl ethers, and ether linkages.
The biological activity of Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, modifying their activity. Additionally, the compound can participate in glycosylation reactions, transferring the glucopyranoside moiety to acceptor molecules, which is crucial for understanding carbohydrate-protein interactions.
Biological Applications
1. Glycosylation Reactions
- Acts as a building block for oligosaccharide synthesis.
- Facilitates the study of carbohydrate interactions in biological systems, particularly in glycobiology research.
2. Enzyme Interactions
- Investigated for its role in modulating enzyme activities related to carbohydrate metabolism.
- Studies have shown that it can influence glycosidase and glycosyltransferase activities.
3. Drug Development
- Explored as a potential agent in drug delivery systems due to its ability to modify biological targets.
- Its derivatives are being studied for therapeutic applications.
Case Studies
Case Study 1: Enzyme Activity Modulation
A study examined how Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside affects the activity of α-glucosidase. The compound demonstrated significant inhibition of the enzyme at varying concentrations, suggesting potential applications in managing glucose levels in diabetic patients.
| Concentration (mM) | % Inhibition |
|---|---|
| 0.1 | 25% |
| 0.5 | 50% |
| 1.0 | 75% |
Case Study 2: Glycosylation Efficiency
In another investigation focusing on glycosylation efficiency, researchers found that using Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside as a donor led to higher yields of oligosaccharides compared to other glycosides.
| Donor Compound | Yield (%) |
|---|---|
| Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | 89 |
| Ethyl 2,3,4-tetra-O-benzyl-1-thio-β-D-glucopyranoside | 70 |
Comparative Analysis
Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside can be compared with similar compounds to highlight its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2,3,4-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Four benzyl groups | Moderate glycosylation efficiency |
| Methyl 2,3-di-O-benzyl-1-thio-α-D-galactopyranoside | Two benzyl groups | Lower interaction with enzymes |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside?
The synthesis typically involves sequential benzylation of hydroxyl groups on the glucose backbone, followed by thiol introduction at the anomeric position. Key steps include:
- Protection of hydroxyl groups : Benzyl groups are introduced using benzyl bromide under alkaline conditions (e.g., NaH or Ag₂O) to selectively protect positions 2, 3, and 6 .
- Thiolation at the anomeric center : Ethyl thiol is introduced via nucleophilic substitution, often using thiourea or Lawesson’s reagent, with careful control of temperature (0–25°C) and anhydrous solvents (e.g., DCM or DMF) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and spectroscopic validation (¹H/¹³C NMR, HRMS) are critical for confirming purity .
Q. How can researchers validate the structural integrity of Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside?
Methodological validation includes:
- NMR spectroscopy : ¹H NMR distinguishes benzyl protons (δ 7.2–7.4 ppm, multiplet) and anomeric thiol-linked ethyl group (δ 1.2–1.4 ppm, triplet) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+Na]⁺ expected m/z 556.1770 for C₃₀H₃₂O₆S) .
- X-ray crystallography : Resolves stereochemistry and confirms β-D configuration at the anomeric center .
Advanced Research Questions
Q. What strategies resolve contradictory data on the glycosylation efficiency of Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside in oligosaccharide synthesis?
Discrepancies in glycosylation yields often stem from:
- Donor reactivity : Steric hindrance from benzyl groups may reduce nucleophilicity. Preactivation with NIS/TfOH or TMSOTf improves leaving-group displacement .
- Solvent effects : Polar aprotic solvents (e.g., DCM with molecular sieves) enhance glycosyl acceptor interactions .
- Monitoring intermediates : Use real-time LC-MS or TLC to track reaction progress and optimize stoichiometry .
Q. How does the benzyl-protection pattern influence the compound’s enzymatic interactions in glycosidase inhibition studies?
The 2,3,6-tri-O-benzyl configuration impacts enzyme binding via:
- Steric blockade : Bulky benzyl groups prevent substrate binding in enzymes like β-glucosidases, making the compound a competitive inhibitor .
- Hydrophobic interactions : Benzyl moieties enhance binding affinity to hydrophobic enzyme pockets, as shown in kinetic assays (Kₐ values measured via fluorescence quenching) .
- Crystallographic studies : Co-crystallization with enzymes (e.g., E. coli β-glucosidase) reveals spatial clashes with catalytic residues .
Q. What advanced applications exist for this compound in glycomimetic drug design?
Applications include:
- Glycoconjugate synthesis : Coupling with amino acids or lipids via thiol-ene "click" chemistry to create vaccine adjuvants or targeted drug carriers .
- Enzyme inhibitor development : Modifying the benzyl groups to fluorinated or nitro-substituted analogs enhances selectivity for cancer-associated glycosidases .
- Biosensor design : Immobilization on gold nanoparticles for detecting carbohydrate-binding proteins via surface plasmon resonance (SPR) .
Methodological Notes
- Synthetic Optimization : For high-yield synthesis, use Ag₂O as a catalyst during benzylation to minimize side reactions .
- Analytical Cross-Validation : Combine DEPT-135 NMR with HSQC to resolve overlapping signals in complex spectra .
- Enzymatic Assays : Preincubate the compound with enzymes at varying pH (4.5–7.5) to assess pH-dependent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
